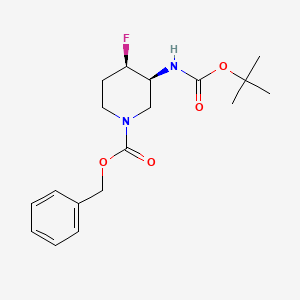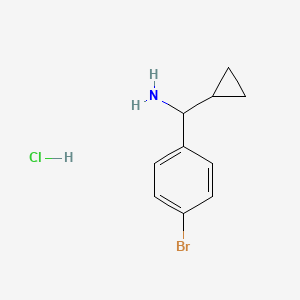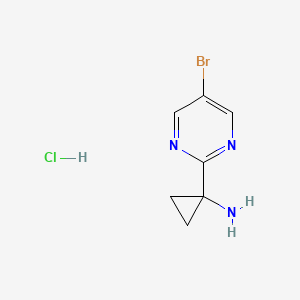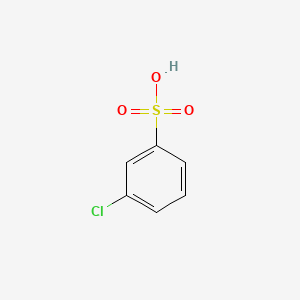
2-Amino-2-(3,4-difluorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-2-(3,4-difluorophenyl)ethanol can be complex and involves multiple steps. For instance, the synthesis of 2-(2,6-Diaminophenyl)ethanol derivatives can be achieved by heating in aqueous phosphoric or sulfuric acid to yield indolines, which are then dehydrogenated to produce 4-hydroxy- and 4-aminoindoles . This process demonstrates the potential for creating structurally similar compounds to 2-Amino-2-(3,4-difluorophenyl)ethanol through a series of reactions involving heating and dehydrogenation, albeit with different substituents on the phenyl ring.
Molecular Structure Analysis
While the specific molecular structure of 2-Amino-2-(3,4-difluorophenyl)ethanol is not detailed in the provided papers, the structure of related compounds suggests that the presence of amino groups and halogen atoms, such as fluorine, can significantly influence the chemical behavior of these molecules. The halogen atoms, in particular, can prevent rapid metabolic inactivation, as seen in the study of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the amino and hydroxy groups on the ethanol backbone are reactive sites that can undergo further chemical transformations. For example, the conversion of indolines to indoles through dehydrogenation suggests that similar transformations could be possible for 2-Amino-2-(3,4-difluorophenyl)ethanol under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-(3,4-difluorophenyl)ethanol can be inferred from related compounds. For example, the pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols show that halogenated phenyl groups can lead to longer detection times in blood, suggesting a degree of stability and resistance to metabolic breakdown . This could imply that 2-Amino-2-(3,4-difluorophenyl)ethanol may also exhibit similar pharmacokinetic properties, such as a prolonged half-life and detectability in biological systems.
Scientific Research Applications
Enzymatic Process Development for Synthesis
Guo et al. (2017) developed an enzymatic process for synthesizing a related compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a critical intermediate for Ticagrelor. The process is environmentally sound and suitable for industrial applications due to high productivity and space–time yield.
Improvement in Bioreductive Production
Zhao et al. (2017) Zhao et al. (2017) enhanced the bioreductive production of a similar compound, (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for the drug Ticagrelor, using single mutations of ketoreductase ChKRED20. This led to improved activity and higher yield of the compound.
Differentiation of Receptors
Lands et al. (1967) Lands et al. (1967) conducted studies showing that structural modifications of 2-aminoethanol derivatives, including compounds like 2-Amino-2-(3,4-difluorophenyl)ethanol, can affect sympathomimetic activity. This contributes to understanding different β-receptor types.
Synthesis of Indoles
Tanaka et al. (1989) Tanaka et al. (1989) described a method for synthesizing 4-hydroxy- and 4-aminoindoles through corresponding indolines, involving derivatives of 2-aminoethanol.
Enhancing Alcohol Dehydrogenase Activity
Ye et al. (2023) Ye et al. (2023) engineered an alcohol dehydrogenase for improved production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, again related to 2-Amino-2-(3,4-difluorophenyl)ethanol. The engineered enzyme showed a significant increase in catalytic efficiency.
Amino-Protective Groups in Peptide Synthesis
Chantreux et al. (1984) Chantreux et al. (1984) introduced the use of the 2-(diphenylphosphino)ethyl group, derived from 2-aminoethanols, as a carboxyl-protecting group in peptide synthesis, illustrating a significant application in biochemical research.
Second Harmonic Generation in Laser Radiation
Terao et al. (1993) Terao et al. (1993) studied 3-Aminoxanthene-9-one, crystallized from ethanol, for potential use in second harmonic generation (SHG) devices. This research indicates a broader scope of applications for aminoalcohol derivatives in materials science.
Safety and Hazards
Mechanism of Action
Target of Action
It’s suggested that it may have an impact on the respiratory system .
Result of Action
It’s suggested that it may cause skin and eye irritation, and it’s harmful if swallowed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-2-(3,4-difluorophenyl)ethanol . .
properties
IUPAC Name |
2-amino-2-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNHFPGJRBNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296246 | |
| Record name | β-Amino-3,4-difluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3,4-difluorophenyl)ethanol | |
CAS RN |
218449-32-2 | |
| Record name | β-Amino-3,4-difluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218449-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-3,4-difluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)



